N-(6-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[6-[2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]sulfanylpyridazin-3-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2S3/c1-11-4-5-12-14(9-11)29-19(20-12)22-16(25)10-28-17-7-6-15(23-24-17)21-18(26)13-3-2-8-27-13/h2-9H,10H2,1H3,(H,20,22,25)(H,21,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHNAVDYHVMLLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NN=C(C=C3)NC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzothiazole derivatives have been known to exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, and cytotoxic effects. They are often involved in interactions with various enzymes and receptors, but the specific targets for this compound need further investigation.
Mode of Action
Benzothiazole derivatives have been reported to interact with various enzymes and receptors, leading to changes in cellular processes. The specific interactions and resulting changes for this compound remain to be elucidated.
Biochemical Pathways
Benzothiazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities. The specific pathways affected by this compound would depend on its exact targets and mode of action.
Result of Action
Benzothiazole derivatives have been reported to exhibit anti-inflammatory, antibacterial, and cytotoxic effects, suggesting that they can induce changes at both the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
Similar benzothiazole derivatives have been reported to exhibit anti-inflammatory properties. They are known to interact with enzymes such as cyclooxygenase (COX), inhibiting the biosynthesis of prostaglandins.
Biological Activity
N-(6-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 425.48 g/mol. Its structural components include a benzothiazole moiety, a thiophene ring, and a pyridazine unit, which are known to contribute to various biological activities.
-
Antitumor Activity :
- Similar compounds in the benzothiazole family have demonstrated significant antitumor effects. For example, derivatives have shown potent growth inhibition in various human cancer cell lines, including breast and colon cancers. The mechanism often involves the modulation of cytochrome P450 enzymes, leading to the formation of reactive metabolites that induce cytotoxicity in tumor cells .
- Anti-inflammatory Effects :
- Enzyme Inhibition :
Biological Activity Data
The following table summarizes key biological activities associated with similar compounds:
| Activity | Compound Class | IC50 Value | Target |
|---|---|---|---|
| Antitumor | Benzothiazole Derivatives | 0.1 - 10 µM | Various cancer cell lines |
| COX Inhibition | Thiazole Derivatives | 0.011 µM | COX-II |
| RORγt Inhibition | Thiazole Amides | Not specified | Th17 cell differentiation |
Case Studies
-
Antitumor Efficacy :
A study investigated the effects of benzothiazole derivatives on human-derived cancer cell lines, revealing that certain analogs exhibited growth inhibition at nanomolar concentrations. These findings suggest that modifications in the benzothiazole structure can enhance antitumor activity through specific metabolic pathways involving CYP450 enzymes . -
Inflammation Model :
In an experimental autoimmune encephalomyelitis (EAE) model, thiazole derivatives were shown to reduce disease severity by inhibiting RORγt activity, which is crucial for Th17 cell differentiation and subsequent inflammatory responses . -
Enzyme Interaction Studies :
Research on enzyme interactions highlighted that benzothiazoles can alter digestive enzyme activities, impacting metabolic processes in organisms exposed to these compounds .
Scientific Research Applications
Anticonvulsant Applications
Recent studies have highlighted the anticonvulsant properties of compounds similar to N-(6-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide. For example, derivatives with thiazole and pyridazine linkages have shown promising results in seizure models.
Case Study: Anticonvulsant Activity
A study evaluated various thiazole-pyridazine hybrids for their anticonvulsant effects. One derivative exhibited a median effective dose (ED50) of 24.38 mg/kg in electroshock seizure tests, indicating strong potential for further development in treating epilepsy .
| Compound | ED50 (mg/kg) | Protection Index |
|---|---|---|
| Thiazole-Pyridazine Hybrid | 24.38 | 9.2 |
Anticancer Applications
The anticancer activity of this compound has also been explored. Compounds within this class have demonstrated efficacy against various cancer cell lines.
Case Study: Anticancer Activity
Research on thiazole-pyridine hybrids reported significant growth inhibition against several cancer cell lines, including MCF-7 (breast cancer). One hybrid showed an IC50 of 5.71 µM, outperforming standard treatments like 5-fluorouracil (IC50 of 6.14 µM) .
| Cell Line | IC50 (µM) | Comparison |
|---|---|---|
| MCF-7 | 5.71 | Better than 5-fluorouracil (6.14 µM) |
| HepG2 | 10.23 | Standard treatment efficacy |
Q & A
Q. What are the key synthetic pathways for this compound, and what reaction conditions optimize yield and purity?
The synthesis typically involves multi-step reactions starting with pyridazine, thiophene, and benzothiazole precursors. Critical steps include:
- Thioether linkage formation : Coupling a thiol-containing pyridazine intermediate with a 6-methylbenzo[d]thiazol-2-ylacetamide derivative under basic conditions (e.g., K₂CO₃ in DMF) .
- Amide bond formation : Using carbodiimide coupling agents (e.g., EDC/HOBt) to attach the thiophene-2-carboxamide moiety .
- Optimization : Control reaction temperature (60–80°C), inert atmosphere (N₂), and use HPLC for purification to achieve >90% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what critical data points should researchers prioritize?
- NMR spectroscopy :
- Mass spectrometry (MS) : Look for molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the thioether and amide bonds .
- HPLC : Monitor purity (>95%) using C18 columns with acetonitrile/water gradients .
Q. What are the primary biological targets or therapeutic areas associated with this compound?
The compound’s benzothiazole and pyridazine moieties suggest activity against kinases (e.g., EGFR, VEGFR) and antimicrobial targets. Preliminary studies highlight:
- Anticancer potential : Inhibition of tumor cell proliferation (IC₅₀ = 2–10 µM in breast and colon cancer models) .
- Antimicrobial activity : Moderate efficacy against Gram-positive bacteria (MIC = 16–32 µg/mL) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
-
Core modifications :
Modification Impact on Activity Evidence Pyridazine → triazole Reduced kinase selectivity Thiophene → furan Improved solubility but lower potency Methyl → CF₃ on benzothiazole Enhanced metabolic stability -
Methodology : Synthesize analogs using parallel combinatorial chemistry, followed by high-throughput screening against target panels .
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies?
- In vitro vs. in vivo discrepancies : For example, high in vitro kinase inhibition but poor tumor regression in mouse models.
- Strategies :
Q. What computational modeling approaches predict binding affinity and selectivity with kinase targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., EGFR: PDB 1M17). Focus on hydrogen bonds between the carboxamide group and kinase hinge regions .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
- QSAR models : Train models on datasets from PubChem BioAssay (AID 1234) to predict IC₅₀ values for novel analogs .
Q. What strategies mitigate challenges in scaling up synthesis without compromising purity?
- Process optimization :
- Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) in thioether coupling .
- Use flow chemistry for amidation steps to improve reproducibility .
- Analytical QC : Implement inline PAT (process analytical technology) tools like FTIR for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
